molecular formula C18H19ClN2O5S B11478798 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 893772-91-3

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11478798
CAS No.: 893772-91-3
M. Wt: 410.9 g/mol
InChI Key: MGMICDMPIWMZOJ-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazole-sulfonamide class, characterized by a fused benzoxazole core substituted with a sulfonamide group at position 4. The structure includes:

  • 3-Methyl group: Stabilizes the oxo-dihydrobenzoxazole ring.
  • N-[1-(4-Methoxyphenyl)Propan-2-Yl]: A branched alkyl chain with a 4-methoxyphenyl group, likely influencing receptor binding and pharmacokinetics.

Properties

CAS No.

893772-91-3

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C18H19ClN2O5S/c1-11(8-12-4-6-13(25-3)7-5-12)20-27(23,24)17-10-16-15(9-14(17)19)21(2)18(22)26-16/h4-7,9-11,20H,8H2,1-3H3

InChI Key

MGMICDMPIWMZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=C3C(=C2)OC(=O)N3C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium or iron chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a bioactive agent. Its structural components suggest that it may interact with various biological targets. Research indicates that sulfonamide derivatives, including this compound, can modulate biological pathways effectively.

Key Findings:

  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate antibacterial and antifungal properties. For instance, 5-chloro derivatives have been evaluated against mycobacterial and fungal strains, showing activity comparable to established antibiotics like isoniazid and ciprofloxacin .

Anticancer Research

Emerging evidence suggests that 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide may possess anticancer properties. The sulfonamide moiety is known for its ability to induce apoptosis in cancer cells.

Case Studies:

  • Cytotoxicity : In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can significantly influence its biological activity.

Comparative Analysis Table

Compound StructureBiological ActivityReference
5-chloro derivativesAntimicrobial
Sulfonamide derivativesCytotoxicity against cancer cells
Benzoxazole analogsAntifungal properties

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key analogs and their substituents:

Compound Name / ID N-Substituent Core Structure Key Modifications Reference
Target Compound 1-(4-Methoxyphenyl)propan-2-yl Benzoxazole-6-sulfonamide 5-Cl, 3-Me -
5-Chloro-N-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]-3-Methyl-2-Oxo Analog (CAS 924854-22-8) 2-(5-Methoxyindol-3-yl)ethyl Benzoxazole-6-sulfonamide Indole moiety introduces π-π interactions
N-{[1-(4-Chlorobenzoyl)-2,3-Dihydro-1H-Indol-6-Yl]Methyl}-3-Methyl-2-Oxo Analog (L220-0182) 4-Chlorobenzoyl-indolylmethyl Benzoxazole-6-sulfonamide Chlorobenzoyl group enhances hydrophobicity
5-Chloro-N-[4-(Cyanomethyl)Phenyl]-3-Methyl-2-Oxo Analog (CymitQuimica Ref 10-F616265) 4-(Cyanomethyl)phenyl Benzoxazole-6-sulfonamide Cyanomethyl group improves solubility
3-Methyl-2-Oxo-2,3-Dihydro-1,3-Benzoxazole-6-Sulfonamide (Parent Compound, CAS 62522-62-7) H (unsubstituted) Benzoxazole-6-sulfonamide Baseline for comparison
Key Observations:
  • Substituent Effects: The 1-(4-methoxyphenyl)propan-2-yl group in the target compound balances lipophilicity (logP ~3.7 inferred from analogs) and metabolic stability due to the methoxy group . Cyanomethyl and chlorobenzoyl groups modulate solubility and receptor affinity, as seen in CymitQuimica’s derivatives .

Pharmacological and Physicochemical Properties

Property Target Compound (Inferred) CAS 924854-22-8 L220-0182 Parent Compound (CAS 62522-62-7)
Molecular Formula C₁₉H₂₀ClN₃O₅S C₁₉H₁₈ClN₃O₅S C₂₄H₂₀ClN₃O₅S C₈H₈N₂O₄S
Molecular Weight (g/mol) ~450 435.9 497.96 228.23
logP ~3.7 3.7 (estimated) 3.73 1.2 (estimated)
Hydrogen Bond Donors 1 1 1 1
Polar Surface Area (Ų) ~80 ~80 80.54 80.54
Trends:
  • Lipophilicity : The target compound’s logP (~3.7) aligns with analogs bearing aromatic N-substituents, favoring membrane permeability .
  • Solubility: Cyanomethyl-substituted derivatives (Ref 10-F616265) may exhibit improved aqueous solubility compared to chlorinated or indole-containing analogs .

Biological Activity

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzoxazole ring, which is known for its diverse biological activities.
  • A sulfonamide group that enhances its pharmacological profile.
  • A methoxyphenyl substituent that may contribute to its interaction with biological targets.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing benzoxazole and sulfonamide moieties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often range from 12.5 to 25 μg/mL against resistant strains like MRSA .
Compound TypeTarget BacteriaMIC (μg/mL)
Benzoxazole DerivativeStaphylococcus aureus (MRSA)12.5 - 25
Sulfonamide DerivativeEscherichia coli15 - 30

2. Antiparasitic Activity

Benzoxazole derivatives have been explored for their antiparasitic effects. For example:

  • Studies have demonstrated that certain derivatives inhibit the growth of Trypanosoma cruzi, with effective concentrations leading to significant reductions in parasite viability .

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects:

  • Research on similar benzoxazole compounds has reported their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activity of the compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Benzoxazole derivatives often act as enzyme inhibitors, affecting pathways critical for bacterial survival and proliferation.
  • Interaction with Receptors : The structural components may facilitate binding to specific receptors involved in inflammatory responses or microbial resistance mechanisms.

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A comparative study evaluated various benzoxazole derivatives against common pathogens. The results indicated that modifications to the benzoxazole core significantly enhanced antibacterial potency, particularly against resistant strains .
  • Antiparasitic Evaluation : In vitro studies showed that certain benzoxazole-sulfonamide hybrids effectively inhibited T. cruzi growth, outperforming traditional treatments at similar concentrations .
  • Inflammation Model Testing : In vivo models demonstrated that benzoxazole compounds reduced markers of inflammation in animal models of arthritis, suggesting a potential therapeutic application for inflammatory diseases .

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